![molecular formula C12H16F3NS B2641044 2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine CAS No. 338962-67-7](/img/structure/B2641044.png)
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Properties and Environmental Impact
Research on parabens, closely related to your compound of interest due to the presence of benzyl groups and applications in pharmaceuticals, highlights the environmental persistence and potential health effects of widely used chemicals. Parabens, used as preservatives, are studied for their occurrence, fate, and behavior in aquatic environments. Such studies underscore the importance of understanding the environmental impact of chemical compounds, including their biodegradability and interactions with ecosystems (Haman et al., 2015).
Pharmacological Applications
Compounds with similar structural features, such as benzothiadiazines, are explored for their pharmacological properties, including carbonic anhydrase inhibition, which is significant in treating conditions like hypertension and edema. These studies reflect the ongoing interest in developing new therapeutics based on chemical structure-activity relationships (Carta & Supuran, 2013).
Synthetic Chemistry and Drug Development
Research in synthetic chemistry, such as the development of novel functionalized heteroaromatic compounds, underpins the drug development process. It involves creating compounds with potential therapeutic applications through innovative synthetic methods. This area of research is critical for generating new molecules with specific biological activities (Moustafa et al., 2017).
Antimicrobial Properties
Exploration of the antimicrobial properties of chemical compounds, such as monoterpenes like p-Cymene, showcases the potential for developing new antimicrobial agents. These studies are crucial in the context of increasing resistance to existing antimicrobials and the need for new treatment options (Marchese et al., 2017).
Propriétés
IUPAC Name |
2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NS/c1-11(2,8-16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIAUFTHQFQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
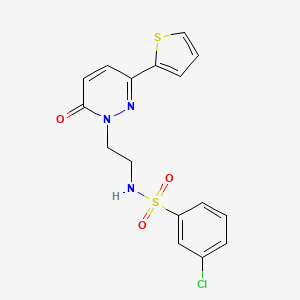
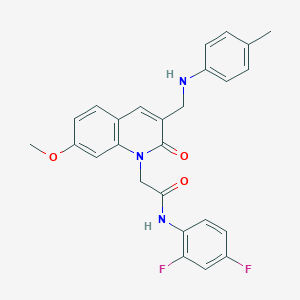
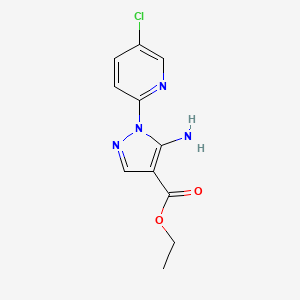
![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)
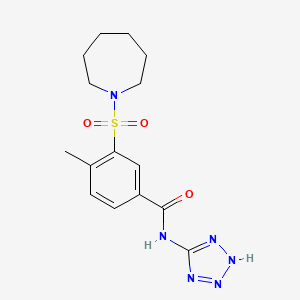
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)
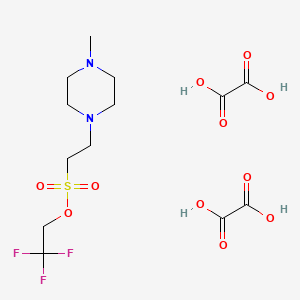
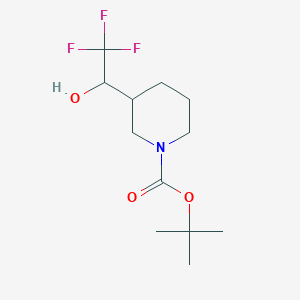

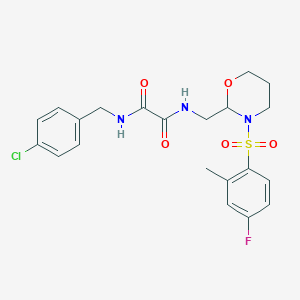
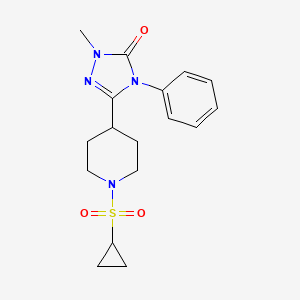
![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)
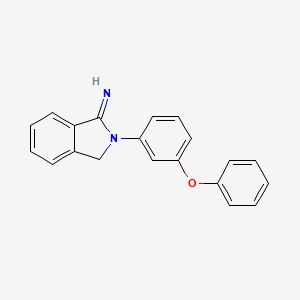
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)
